Fmoc-Dab(Boc)-OH

Peptide Synthesis Chiral Purity SPPS

Sourcing orthogonally protected Dab building blocks with reliable batch-to-batch purity is critical for reproducible Fmoc SPPS. Fmoc-Dab(Boc)-OH (CAS 125238-99-5) provides base-labile Fmoc (α-amine) and acid-labile Boc (γ-amine) protection, enabling precise, stepwise peptide elongation. • C4 side chain enables distinct conformational control vs. Dap (C3) and Orn (C5) analogs • Demonstrated 98.7% coupling efficiency in challenging sequences • Validated in polymyxin analog and somatostatin analog synthesis • Available in gram to bulk scale with consistent ≥97% HPLC purity

Molecular Formula C24H28N2O6
Molecular Weight 440.5 g/mol
CAS No. 125238-99-5
Cat. No. B1673511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Dab(Boc)-OH
CAS125238-99-5
SynonymsNα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid;  Fmoc-Dab(Boc)-OH.
Molecular FormulaC24H28N2O6
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-12-20(21(27)28)26-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1
InChIKeyLIWKOFAHRLBNMG-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Dab(Boc)-OH: Orthogonal Peptide Building Block


Fmoc-Dab(Boc)-OH (Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid) is a differentially protected, non-proteinogenic amino acid derivative used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) . Its core structure, L-2,4-diaminobutyric acid (Dab), is functionalized with two orthogonal protecting groups: a base-labile Fmoc group on the α-amino nitrogen and an acid-labile Boc group on the γ-amino side chain [1]. This orthogonal protection scheme is essential for the controlled, stepwise elongation of peptide chains and for enabling selective side-chain modifications .

Solid-phase peptide synthesis (SPPS) building block
Orthogonal Fmoc/Boc protection for controlled chain elongation
Enables selective γ-side chain modification

Why Fmoc-Dab(Boc)-OH Cannot Be Substituted


The choice of an orthogonally protected amino acid building block is dictated by a combination of side-chain length, protecting group lability, and specific application requirements. Substituting Fmoc-Dab(Boc)-OH with analogs like Fmoc-Lys(Boc)-OH, Fmoc-Orn(Boc)-OH, or Fmoc-Dap(Boc)-OH is non-trivial because the length of the diaminoalkanoic acid side chain directly impacts the final peptide's structural conformation and biological activity . Similarly, replacing the acid-labile Boc group with an alternative side-chain protecting group such as Alloc introduces a completely different orthogonal deprotection scheme, requiring the use of palladium(0) catalysis, which can be incompatible with sensitive peptide sequences or downstream applications [1]. Therefore, selection must be based on quantitative differentiation in purity, deprotection efficiency, and proven performance in specific synthetic applications, as detailed below.

Side-chain length mismatch
Dab (C4) differs from Orn (C5) and Lys (C6); chain length alters peptide conformation and may shift biological activity.
Protecting group strategy
Replacing Boc with Alloc requires Pd(0) catalysis, potentially incompatible with sensitive sequences and complicating purification.

Fmoc-Dab(Boc)-OH: Head-to-Head Comparisons


Enantiomeric Purity vs. Orn and Lys Analogs

For applications requiring high stereochemical fidelity, the enantiomeric purity of Fmoc-Dab(Boc)-OH is specified at ≥99.0% (a/a) . This is a critical differentiator when compared to its closest homologs. Fmoc-Orn(Boc)-OH has a slightly higher minimum specification of ≥99.5% (a/a) , while Fmoc-Lys(Boc)-OH is specified with an even higher standard of ≥99.8% (a/a) . This places Fmoc-Dab(Boc)-OH as a high-purity building block that meets the rigorous demands of most peptide synthesis projects, though it may not be the absolute highest purity option among all in-class compounds.

Chiral purity vs. analogs
Data to verify
Fmoc-Dab(Boc)-OH: ≥99.0% (a/a)
Fmoc-Orn(Boc)-OH: ≥99.5%
Fmoc-Lys(Boc)-OH: ≥99.8%
Supports purity specification review; lower than Lys/Orn
Supplier specifications; confirm with COA
Peptide Synthesis Chiral Purity SPPS

SPPS Coupling Efficiency: A Case Study

In a reported case study, optimized coupling of Fmoc-Dab(Boc)-OH at a concentration of 0.5 M resulted in a 98.7% yield with less than 1% epimerization . This demonstrates a high level of coupling efficiency and stereochemical retention, which is crucial for minimizing deletion sequences and maximizing the yield of the desired full-length peptide. While specific, comparable data for other Dab analogs under identical conditions is not available, this metric provides a baseline for its performance in SPPS.

Coupling efficiency
Data to verify
98.7% yield
Provides coupling efficiency benchmark
Case study; confirm under specific conditions
Deprotection method
Method context
Boc (acid-labile)
TFA cleavage, standard SPPS
Alloc (Pd(0)-labile)
Metal catalysis, scavengers needed
Metal-free deprotection integrates with SPPS
Reduces risk of metal contamination
Peptide Synthesis SPPS Coupling Efficiency

Orthogonal Deprotection: Boc vs. Alloc Strategy

The choice of side-chain protecting group dictates the deprotection conditions and overall synthetic strategy. Fmoc-Dab(Boc)-OH utilizes a Boc group, which is removed under acidic conditions (e.g., TFA) that are standard for final cleavage and global deprotection in Fmoc-SPPS [1]. In contrast, Fmoc-Dab(Alloc)-OH requires a palladium(0)-catalyzed deprotection step for the side chain [2]. This introduces a metal-catalyzed reaction that can be incompatible with certain peptide sequences, may require specialized scavengers, and can complicate purification. The Boc group's acid-lability is orthogonal to the Fmoc group, enabling a two-step, fully compatible deprotection sequence without the need for heavy metal catalysts.

Deprotection method
Method context
Boc (acid-labile)
TFA cleavage, standard SPPS
Alloc (Pd(0)-labile)
Metal catalysis, scavengers needed
Metal-free deprotection integrates with SPPS
Reduces risk of metal contamination
Peptide Synthesis SPPS Orthogonal Protection

Fmoc-Dab(Boc)-OH: Best Application Scenarios


Polymyxin Antibiotic Analog Synthesis

Fmoc-Dab(Boc)-OH is a key building block for the synthesis of polymyxin analogs, a class of last-resort antibiotics [1]. Its utility is highlighted by its use in combination with the Nγ-Z derivative in established synthetic protocols for creating these complex lipopeptides . The orthogonal Fmoc/Boc protection ensures that the Dab residue can be incorporated at the correct position in the cyclic peptide core without interfering with other side-chain functionalities.

Non-Endocrine Somatostatin Analogs

Fmoc-Dab(Boc)-OH has been specifically used to synthesize somatostatin analogs that exhibit a targeted biological activity: inhibition of neointima formation following balloon injury in rats, without altering growth hormone release [1]. This demonstrates its utility in creating therapeutic peptides with a dissociated pharmacological profile, a key goal in somatostatin drug development.

Peptides with a Diaminobutyric Acid Spacer

When a peptide sequence requires a non-proteinogenic amino acid with a 4-carbon side chain bearing a protected amine, Fmoc-Dab(Boc)-OH is the specific reagent of choice. Its side-chain length (C4) distinguishes it from Fmoc-Dap(Boc)-OH (C3) and Fmoc-Orn(Boc)-OH (C5), enabling precise control over the spatial arrangement of functional groups in peptidomimetics or bioconjugates [1]. The high coupling efficiency (98.7% yield in one case study) supports its reliable incorporation into challenging sequences .

Application
Selection Property
Validation Focus
Polymyxin antibiotic analog synthesis
Orthogonal Dab building block for cyclic peptide assembly
Correct incorporation in lipopeptide core
Somatostatin analogs with dissociated pharmacological profile
Dab residue for structural modification of bioactive peptide
Model-response endpoint dissociation (neointima vs GH)
Peptides with diaminobutyric acid spacer
C4 side-chain length with protected amine
Spatial arrangement control; coupling efficiency supports assembly

Technical Documentation Hub

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